8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid
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Overview
Description
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C9H12F2O2 and a molecular weight of 190.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms at the 8th position and a carboxylic acid group at the 4th position. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid involves several steps, typically starting with the preparation of the bicyclic core structure. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of fluorine atoms: The fluorination step can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions.
Chemical Reactions Analysis
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research fields.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Fluorinated compounds are often used in medicinal chemistry for the development of pharmaceuticals. This compound may serve as a precursor for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interactions with enzymes, receptors, and other biological molecules. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid can be compared with other similar fluorinated bicyclic compounds, such as:
8,8-Difluorobicyclo[4.1.0]heptane-4-carboxylic acid: This compound has a similar structure but with a smaller bicyclic core.
8,8-Difluorobicyclo[6.1.0]nonane-4-carboxylic acid: This compound has a larger bicyclic core compared to this compound.
8,8-Difluorobicyclo[5.1.0]octane-3-carboxylic acid: This compound differs in the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific bicyclic structure and the position of the fluorine atoms and carboxylic acid group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZWBXOJXZEZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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